molecular formula C8H7N3O2 B182920 1-Methyl-5-nitrobenzimidazole CAS No. 5381-78-2

1-Methyl-5-nitrobenzimidazole

Cat. No. B182920
CAS RN: 5381-78-2
M. Wt: 177.16 g/mol
InChI Key: AMIYGFTVNIDCPN-UHFFFAOYSA-N
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Description

1-Methyl-5-nitrobenzimidazole is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, substituted with a nitro group at the 5-position and a methyl group at the N-1 position.

Synthesis Analysis

The synthesis of 1-methyl-5-nitrobenzimidazole derivatives has been explored through different methods. One approach involves the reaction of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions, leading to compounds with a trisubstituted ethylenic double bond in the 2 position, following the SRN1 mechanism and nitrous acid elimination . Another method includes starting from N-methyl-2-nitroanilines to create a series of novel hybrid compounds with potential antiprotozoal activity . Additionally, 5-amino-1-(2-nitroaryl)-1,2,3-triazolines can be converted into 1-alkyl-2-aminobenzimidazoles, which involves thermal rearrangement and nitrogen elimination .

Molecular Structure Analysis

The molecular structure of 1-methyl-5-nitrobenzimidazole and its derivatives can be elucidated using spectroscopic techniques such as mass spectrometry and NMR spectroscopy. For instance, methylation of 5-nitrobenzimidazoles has been studied, and the structure of the synthesized compounds was determined with the help of mass and 1H NMR spectroscopic analysis . The molecular structure is also influenced by the presence of hydrogen bonds, as seen in related compounds where hydrogen-bonded chains and sheets are formed .

Chemical Reactions Analysis

1-Methyl-5-nitrobenzimidazole can undergo various chemical reactions, including vicarious nucleophilic C-amination in a superbasic medium, which yields amino-substituted derivatives . Electrophilic substitution reactions such as nitration, bromination, sulfonation, chloromethylation, formylation, and acylation have also been performed on related benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-5-nitrobenzimidazole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and potential therapeutic applications. For example, novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activity, demonstrating moderate to good activity with low ulcerogenicity . The antibacterial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold have also been investigated, showing strong antibacterial activities and indicating their potential as FabH inhibitors .

Scientific Research Applications

Vicarious Nucleophilic C-Amination

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Methyl-5-nitrobenzimidazole is used in the process of vicarious nucleophilic C-amination of nitrobenzene .
  • Methods of Application: The process involves the use of a superbasic medium (potassium tert-butoxide-dimethyl sulfoxide) which results in the formation of amino-substituted derivatives . The yield of the amination product of 1-methyl-5-nitrobenzimidazole considerably increased in the presence of CuCl .
  • Results: The reactions resulted in the formation of primary radical anions from the substrates .

Pharmacological Activities

  • Scientific Field: Pharmacology
  • Application Summary: Benzimidazole derivatives, including 1-Methyl-5-nitrobenzimidazole, have been synthesized and tested for their bioactivity against many ailments .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: A large share of these compounds exerted excellent bioactivity with outstanding bioavailability, safety, and stability profiles .

Corrosion Inhibitor

  • Scientific Field: Material Science
  • Application Summary: Benzimidazole derivatives, including 1-Methyl-5-nitrobenzimidazole, are used as corrosion inhibitors for steels, pure metals, and alloys .
  • Methods of Application: These compounds are added in small amounts to a corrosive solution, decreasing the rate of attack by the environment on metals . They generally protect the metal from corrosion by forming a film on the metal surface .
  • Results: Benzimidazoles have been found to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Pharmaceutical Agents

  • Scientific Field: Pharmacology
  • Application Summary: Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Many pharmaceutical agents belong to the benzimidazole class of compounds. For example, Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan .

Synthons and Intermediates in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: The nitro derivatives of benzazoles, including 1-Methyl-5-nitrobenzimidazole, have found wide applications in various branches of medicine, technology, and agriculture . They are used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The nitrobenzazoles are convenient synthons and intermediates in organic synthesis .

Fungicide

  • Scientific Field: Agriculture
  • Application Summary: Benzimidazole derivatives, including 1-Methyl-5-nitrobenzimidazole, are used in the synthesis of fungicides .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Benomyl is an example of a fungicide with a benzimidazole core .

Safety And Hazards

The safety data sheet for 5-Nitrobenzimidazole, a related compound, indicates that it is harmful if swallowed and is suspected of causing cancer . It is also harmful to aquatic life . The safety and hazards of 1-Methyl-5-nitrobenzimidazole specifically are not mentioned in the search results.

Future Directions

Benzimidazole derivatives, including 1-Methyl-5-nitrobenzimidazole, have extensive applications in numerous fields of materials science, industry, agriculture, biology, and organic and medical chemistry . Their synthesis has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The future direction of research on 1-Methyl-5-nitrobenzimidazole and similar compounds will likely continue to focus on their synthesis and potential applications .

properties

IUPAC Name

1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIYGFTVNIDCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202087
Record name 1-N-Methyl-5-nitroindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-nitro-1H-benzo[d]imidazole

CAS RN

5381-78-2
Record name 1-N-Methyl-5-nitroindazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5381-78-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57671
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-N-Methyl-5-nitroindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Methyl-5-nitroindazole
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX432L4WF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a suspension of diamine 248 (1.14 g, 6.80 mmol) in CH2Cl2 (10 mL) was added trimethyl orthoformate (5 mL, 46 mmol, 6.7 eq) (or any other acylating agent of choice, 6 eq) followed by TFA (0.43 mL, 5.6 mmol, 0.8 eq) and the mixture was stirred at room temperature for 2 h. Precipitate was collected by filtration, washed with CH2Cl2 and dried to afford the title compound 249 as TFA salt (1.23 g, 62% yield). 1H NMR: (CDCl3) δ (ppm): 8.57 (d, J=1.8 Hz, 1H), 8.20 (dd, J=1.8, 9.2 Hz, 1H), 8.18 (s, 1H), 7.54 (d, J=9.2 Hz, 1H), 3.94 (s, 3H). LRMS: (calc.) 177.2; (obt.) 178.1 (MH)+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Name
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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